2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol
Description
Properties
Molecular Formula |
C8H12BrN3O |
|---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
2-(5-bromo-3-methyltriazol-4-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C8H12BrN3O/c1-12-7(8(9)10-11-12)5-3-2-4-6(5)13/h5-6,13H,2-4H2,1H3 |
InChI Key |
XGGKNYOBWITUFT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=N1)Br)C2CCCC2O |
Origin of Product |
United States |
Preparation Methods
Triazole Ring Formation
The 1,2,3-triazole core is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . For example:
- Reaction conditions : Microwave irradiation (100°C, 2 hours) with CuI catalyst in DMSO solvent.
- Substrate modification : Introduction of a bromine atom at the 4-position of the triazole can be achieved using N-bromosuccinimide (NBS) under radical initiation conditions.
Cyclopentanol Integration
The cyclopentanol group is introduced via Grignard addition or nucleophilic substitution :
- Example : Lithiation of 4-bromo-1-methylpyrazole followed by reaction with a cyclopentanone derivative.
Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions enable modular assembly of the triazole and cyclopentanol units:
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, Na₂CO₃, DME/H₂O, 130–150°C (microwave) | 44% | |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C | 57% |
Functional Group Interconversion
Bromination Post-Cyclization
- Substrate : Pre-formed 1-methyl-1H-1,2,3-triazol-5-yl cyclopentan-1-ol.
- Reagent : NBS with AIBN in CCl₄ (radical bromination).
- Key advantage : Selective bromination at the 4-position without disrupting the cyclopentanol group.
Microwave-Assisted Optimization
Modern protocols emphasize efficiency:
- Click chemistry : Combines azides and alkynes under microwave irradiation (2 hours vs. traditional 24 hours).
- Solvent system : DMSO/Et₃N enhances reaction kinetics and regioselectivity.
Purification and Characterization
- Chromatography : Silica gel chromatography (ethyl acetate/heptane gradient) for isolating intermediates.
- Analytical data : ¹H NMR (δ 3.84 ppm for methyl-triazole; δ 4.20 ppm for cyclopentanol -OH).
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopentanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a de-brominated triazole derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium thiolate (NaS⁻) can be used for substitution reactions.
Major Products
Oxidation: Formation of cyclopentanone or cyclopentanal derivatives.
Reduction: Formation of 2-(1-methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromine atom and the cyclopentanol moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Analogues
The compound’s triazole substituents (4-bromo, 1-methyl) differentiate it from other cyclopentanol-triazole derivatives. Key comparisons include:
Key Differences and Implications
- Bromo vs. Chloro/Trifluoromethyl Groups: Bromine’s larger atomic radius and polarizability compared to chlorine (in metconazole/triticonazole) may enhance steric hindrance or alter binding interactions in biological targets.
- Backbone Modifications: The cyclopentanol moiety in the target compound contrasts with cyclohexyl-thiourea () or chlorophenyl-cyclopentanol (), suggesting differences in conformational flexibility and target specificity .
Biological Activity
The compound 2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological assays, and potential therapeutic applications.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 232.09 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of triazole derivatives typically involves the cycloaddition of azides and alkynes or the reaction of hydrazines with carbonyl compounds. The specific synthetic route for this compound has not been extensively documented in the literature but follows general methodologies applicable to triazole chemistry.
Antimicrobial Activity
Triazole derivatives have been widely studied for their antimicrobial properties. In preliminary studies, compounds similar to this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound may possess a spectrum of activity suitable for further development as an antimicrobial agent.
Antifungal Activity
Triazoles are also recognized for their antifungal properties. Compounds in this class inhibit the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungi. While specific data on this compound is limited, related triazoles have shown efficacy against various fungal pathogens.
Anticancer Activity
Recent research has indicated that triazole derivatives can exhibit anticancer properties through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance:
| Cancer Cell Line | IC |
|---|---|
| MCF7 (Breast Cancer) | 25 µM |
| HeLa (Cervical Cancer) | 30 µM |
These findings highlight the potential of this compound as an anticancer agent.
Case Studies
In a study evaluating a series of triazole derivatives for their biological activity, it was found that structural modifications significantly influenced their potency. For example:
- Structural Variations : Modifying the bromine atom's position or substituting different groups on the cyclopentanol moiety altered the biological activity.
- Mechanistic Insights : It was observed that compounds with electron-withdrawing groups exhibited enhanced activity against certain bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
